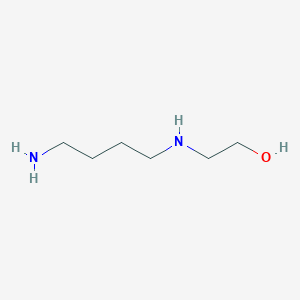

2-(4-Aminobutylamino)ethanol

Description

Significance of the Aminobutylamino Moiety in Chemical Synthesis and Biological Systems

The aminobutylamino group, a key structural feature of 2-(4-aminobutylamino)ethanol, plays a crucial role in the biological activity and synthetic applications of various compounds. This moiety is a derivative of putrescine, a naturally occurring polyamine that is essential for cell growth and differentiation. nih.gov The presence of this group can influence a molecule's ability to interact with biological targets such as DNA, enzymes, and receptors. ontosight.aiontosight.ai

In medicinal chemistry, the aminobutylamino side chain is often incorporated into larger molecules to enhance their pharmacological properties. For instance, it has been attached to acridine (B1665455) backbones to create compounds with potential antimicrobial and anticancer activities. ontosight.ai The flexible nature and basicity of the aminobutylamino chain can facilitate binding to negatively charged pockets in proteins and nucleic acids. Furthermore, the presence of primary and secondary amine groups allows for further chemical modifications, making it a valuable synthon for creating libraries of new compounds. solubilityofthings.com

The significance of the aminobutylamino moiety is also evident in its use in the development of ligands for affinity chromatography and in the synthesis of complex polyamine conjugates. biolog.demdpi.com These applications leverage the reactive nature of the amine groups for tethering to solid supports or for building elaborate molecular architectures.

Historical Context of Aminoalcohol Research in Specialized Chemical Disciplines

The study of aminoalcohols, the chemical class to which this compound belongs, has a rich history rooted in the development of synthetic organic chemistry and medicinal chemistry. Aminoalcohols are organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.com Their synthesis and applications have been a subject of investigation for over a century.

Early research in the 20th century focused on the synthesis of simple aminoalcohols and the investigation of their physical and chemical properties. A significant advancement in this field was the development of methods for the selective functionalization of either the amino or the hydroxyl group. nih.gov For example, early methods for the O-acylation of hydroxyamino acids under acidic conditions were developed to avoid the undesired N-acylation. nih.gov

The mid-20th century saw a surge in interest in aminoalcohols due to the discovery of their diverse biological activities. Many pharmaceuticals, including cardiovascular drugs, anti-asthma agents, and antimalarial compounds, contain the β-amino alcohol motif. researchgate.net This led to the development of more sophisticated and stereoselective synthetic methods, such as the Sharpless asymmetric aminohydroxylation, to produce enantiomerically pure aminoalcohols, which are crucial for drug development. rsc.org The continuous evolution of synthetic methodologies, including one-pot procedures and enzymatic reactions, has expanded the accessibility and diversity of aminoalcohols for various research applications. nih.govnih.govscispace.com

Overview of Research Trajectories for this compound and Structural Analogs

Direct and extensive research specifically on this compound is somewhat limited in publicly available literature. However, its potential applications can be inferred from studies on its structural analogs and the broader classes of compounds it belongs to.

Current research trajectories suggest that this compound is primarily utilized as an intermediate in the synthesis of more complex molecules. It can serve as a crosslinking agent, a buffer, a surfactant, and a dye auxiliary. chembk.com A common synthetic route to this compound involves the reaction of butanediamine with ethylene (B1197577) oxide under basic catalysis. chembk.com

Research on structural analogs, such as other N-substituted aminoalcohols and compounds containing the aminobutylamino moiety, provides insights into the potential research directions for this compound. For example, studies on 9-((4-aminobutyl)amino)acridine highlight the potential for developing bioactive compounds by attaching the aminobutylamino group to aromatic systems. ontosight.ai Similarly, the investigation of sterol derivatives with an aminobutylamino group suggests its role in modulating interactions with biological membranes and metabolic pathways. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminobutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAOJVGLIUIDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332254 | |

| Record name | 2-(4-aminobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23563-86-2 | |

| Record name | 2-(4-aminobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Aminobutylamino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of atoms within 2-(4-Aminobutylamino)ethanol can be definitively established.

In Proton NMR (¹H NMR) spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency or chemical shift (δ), reported in parts per million (ppm). The protons of the primary and secondary amines, as well as the alcohol group, typically appear as broad signals due to chemical exchange and hydrogen bonding. oregonstate.eduorgchemboulder.comlibretexts.org Their chemical shifts can vary depending on the solvent, concentration, and temperature. libretexts.org

The protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded due to the electronegativity of these heteroatoms, causing them to appear at a higher chemical shift (downfield) compared to simple alkane protons. oregonstate.edulibretexts.org The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring protons according to the n+1 rule, providing valuable information about adjacent groups. docbrown.infoyoutube.com For instance, a CH₂ group adjacent to another CH₂ group will typically appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hₐ (-CH₂-OH) | ~3.65 | Triplet | 2H |

| Hₑ (-NH-CH₂-) | ~2.75 | Triplet | 2H |

| Hₓ (-CH₂-NH₂) | ~2.70 | Triplet | 2H |

| Hₙ (-CH₂-CH₂-NH-) | ~2.65 | Triplet | 2H |

| Hₒ (-CH₂-CH₂-NH₂) | ~1.55 | Multiplet | 2H |

| Hₚ (-CH₂-CH₂-CH₂-) | ~1.45 | Multiplet | 2H |

| -OH, -NH, -NH₂ | Variable (Broad) | Singlet (Broad) | 4H |

Note: Predicted values are based on standard chemical shift tables and the electronic effects of the functional groups. Actual experimental values may vary.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Carbons directly bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts in the spectrum. docbrown.info The chemical shifts in ¹³C NMR help in assigning the carbons of the butyl and ethanol backbones and confirming the presence of the functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Cₐ (-C H₂-OH) | ~61.5 |

| Cₑ (-NH-C H₂-) | ~51.0 |

| Cₙ (-C H₂-NH-) | ~50.0 |

| Cₓ (-C H₂-NH₂) | ~42.0 |

| Cₒ (-C H₂-CH₂-NH₂) | ~32.5 |

| Cₚ (-CH₂-C H₂-CH₂-) | ~27.0 |

Note: Predicted values are based on standard chemical shift tables and substituent effects.

Two-dimensional (2D) NMR experiments are powerful methods used to establish the connectivity between atoms, resolving ambiguities that may arise from 1D spectra. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.orgsdsu.edu For this compound, cross-peaks would be expected between the signals of Hₐ and Hₑ, confirming the ethanolamine (B43304) moiety. Similarly, correlations would be seen between the protons of the butyl chain (Hₙ, Hₒ, Hₚ, and Hₓ), confirming its structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edunih.gov This technique would definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. For example, it would show a correlation between the proton signal at ~3.65 ppm (Hₐ) and the carbon signal at ~61.5 ppm (Cₐ).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.govscience.gov This is crucial for confirming the connectivity across heteroatoms. For instance, an HMBC spectrum would show a correlation between the protons on Cₑ (Hₑ) and the carbon Cₙ, and vice-versa, confirming the link between the ethanol and butyl moieties through the secondary amine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing them to be ionized into the gas phase with minimal fragmentation. nih.govuliege.be For this compound, ESI-MS in positive ion mode would typically produce the protonated molecular ion, [M+H]⁺. The detection of this ion allows for the accurate determination of the molecular weight of the compound.

Table 3: Predicted ESI-MS Data for this compound

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | 147.15 |

Note: The m/z value is calculated based on the monoisotopic mass of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Electron Ionization (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. fiveable.me The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information. For aminoalcohols like this compound, fragmentation is often directed by the heteroatoms.

A common fragmentation pathway for amines and alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. oregonstate.educreative-proteomics.com This cleavage is favorable because it results in the formation of a stable, resonance-stabilized cation. For this compound, several key fragments would be expected from alpha-cleavage and other characteristic bond scissions. The molecular ion peak (M⁺·) in EI-MS for amines may be weak or absent. creative-proteomics.com

Table 4: Predicted Key Fragments in the EI-MS of this compound

| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z |

| [CH₂=OH]⁺ | α-cleavage at Cₐ-Cₑ bond | 31 |

| [CH₂=NH₂]⁺ | α-cleavage within the butyl chain | 30 |

| [M - CH₂OH]⁺ | Loss of hydroxymethyl radical | 115 |

| [C₄H₁₀N]⁺ | Cleavage of Cₑ-N bond | 72 |

| [C₂H₅N₂]⁺ | Cleavage of Cₙ-Cₒ bond | 57 |

Note: The predicted m/z values correspond to the most likely fragment ions based on established fragmentation rules for aminoalcohols.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the quality control of this compound, providing the means to separate the compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile, polar compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and separation from potential impurities. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. Since this compound is a polar molecule containing primary and secondary amine groups as well as a hydroxyl group, its retention on a standard C18 column can be minimal. To achieve adequate retention and separation, several strategies can be employed:

Mobile Phase Modification : The use of ion-pairing reagents, such as sodium octanesulfonate, in the mobile phase can enhance the retention of the highly polar amine. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute more strongly retained impurities. nih.gov

Pre-column Derivatization : To enhance detection sensitivity, especially with UV or fluorescence detectors, pre-column derivatization is a common approach. researchgate.net Reagents like o-phthalaldehyde (OPA) in the presence of a thiol can react with the primary and secondary amine groups to form highly fluorescent isoindole derivatives. nih.gov This allows for trace-level detection and quantification of the target compound and related amine impurities. nih.gov

Method validation is performed to ensure the analytical procedure is accurate, precise, linear, and specific for its intended purpose. scielo.br

Interactive Table 1: Example HPLC Gradient Elution Program for Derivatized this compound

| Time (minutes) | Mobile Phase A: Aqueous Buffer (%) | Mobile Phase B: Acetonitrile (%) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 10.0 | 50 | 50 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 20.1 | 95 | 5 | 1.0 |

| 25.0 | 95 | 5 | 1.0 |

Interactive Table 2: Representative HPLC Method Validation Parameters

| Parameter | Typical Specification | Research Finding |

| Linearity (R²) | ≥ 0.99 | The method demonstrated good linearity with a correlation coefficient (R²) of ≥0.99 over the tested concentration range. nih.gov |

| Precision (RSD%) | ≤ 2.0% | Relative standard deviations for replicate injections were consistently below 2.0%, indicating high precision. nih.gov |

| Accuracy (Recovery %) | 98.0% - 102.0% | The average recovery was found to be within 99.7% to 101.9%, confirming the accuracy of the method. scielo.br |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The LOD for fluorescently tagged derivatives can reach picomolar levels, allowing for sensitive impurity detection. nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The LOQ allows for the precise measurement of low-level impurities, ensuring product quality. scielo.br |

Gas Chromatography (GC) for Volatile Byproducts and Purity Profiling

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying volatile byproducts that may be present in this compound samples. iastate.edu These byproducts could originate from starting materials or side reactions during synthesis.

For the analysis of polar compounds like amines and alcohols, a polar stationary phase is required to achieve good peak shape and resolution. Columns with phases such as Carbowax (polyethylene glycol) are commonly used. truman.edu A Flame Ionization Detector (FID) is typically employed due to its high sensitivity to organic compounds. For separating permanent gases or very volatile components, specialized columns like PoraPLOT Q or Molecular Sieve may be used in conjunction with a Thermal Conductivity Detector (TCD). agilent.com

The GC method can be configured for various injection techniques:

Direct Liquid Injection : The sample, dissolved in a suitable solvent, is injected directly into the heated inlet where it is vaporized.

Headspace Analysis : This technique is used to analyze very volatile impurities. The sample is heated in a sealed vial, and the vapor (headspace) above the sample is injected into the GC. This is effective for monitoring residual solvents from the manufacturing process. agilent.com

Interactive Table 3: Typical GC Operating Conditions for Purity Profiling

| Parameter | Condition |

| Column | Carbowax 20M (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

Other Spectroscopic Techniques for Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are fundamental in this regard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with an ionization technique like Electron Ionization (EI), it also yields a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₆H₁₆N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key feature for compounds with an odd number of nitrogen atoms is the "nitrogen rule," which states that such compounds will have an odd nominal molecular weight. Since this compound has two nitrogen atoms, it is expected to have an even molecular weight.

The fragmentation of the molecule is predictable and provides significant structural information. Key fragmentation pathways for this compound include:

Alpha-Cleavage : This is a characteristic fragmentation for both amines and alcohols. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a stable, resonance-stabilized cation. libretexts.orgyoutube.com

Dehydration : Alcohols can lose a molecule of water (18 amu), leading to a peak at [M-18]⁺. youtube.com

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of CH₂OH (Alpha-cleavage at aminoethanol) |

| 87 | [C₄H₁₁N₂]⁺ | Alpha-cleavage within the butylamine chain |

| 74 | [C₃H₈N₂]⁺ | Cleavage of the butyl group |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the ethanol group |

| 31 | [CH₅O]⁺ | Fragment from the ethanol moiety, common for primary alcohols. youtube.com |

| 30 | [CH₄N]⁺ | Common fragment for primary amines |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. ucalgary.ca The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

O-H Stretch : The alcohol group will produce a strong, broad absorption band, typically in the range of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups. youtube.comdocbrown.info

N-H Stretch : The presence of both primary (-NH₂) and secondary (-NH-) amine groups will result in absorptions in the 3300-3500 cm⁻¹ region. Primary amines typically show two distinct peaks (symmetric and asymmetric stretching), while secondary amines show a single, less intense peak. ucalgary.cayoutube.com These may overlap with the broad O-H band.

C-H Stretch : Absorptions just below 3000 cm⁻¹ are due to the stretching of C-H bonds in the alkyl chains. youtube.com

Interactive Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Two Peaks |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium to Weak, One Peak |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong to Medium |

| Alcohol | C-O Stretch | 1050 - 1150 | Strong |

| Amine | C-N Stretch | 1000 - 1250 | Medium to Weak |

Investigations into the Biological Activities of 2 4 Aminobutylamino Ethanol Analogues and Conjugates

Evaluation of Antiproliferative and Cytotoxic Activities in Cellular Models

Derivatives and analogues of 2-(4-aminobutylamino)ethanol have demonstrated notable antiproliferative and cytotoxic effects across various cancer cell models. These compounds interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.

The anticancer potential of beta-amino alcohol derivatives has been evaluated in a diverse panel of human cancer cell lines. For instance, a series of eugenol (B1671780) β-amino alcohol derivatives were tested for their cytotoxic effects against human gastric adenocarcinoma (AGS) and human lung adenocarcinoma (A549) cell lines. nih.gov Three of these derivatives showed significant anticancer activity, justifying further investigation into their mechanisms of action. nih.gov

Studies on other related structures, such as bispidine derivatives, have also shown pronounced toxic activity toward cancer cells like the human liver cancer cell line HepG2, while showing less effect on normal WI-38 fibroblasts. mdpi.com Similarly, the cytotoxic activity of various benzo amanote.comfigshare.comimidazo[1,2-a]pyrimidine derivatives was assessed against HepG2 and breast carcinoma (MCF-7) cell lines, with some compounds showing remarkable cytotoxicity. ekb.eg The antiproliferative activity of these types of compounds is often dose- and time-dependent. nih.gov

Table 1: Cytotoxic Activity of Selected Amino Alcohol Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Eugenol β-amino alcohols | AGS (gastric), A549 (lung) | Significant cytotoxicity, selective for cancer cells | nih.gov |

| Bispidine derivatives | HepG2 (liver) | Pronounced toxic activity | mdpi.com |

| Benzo amanote.comfigshare.comimidazo[1,2-a]pyrimidines | HepG2 (liver), MCF-7 (breast) | Remarkable to moderate cytotoxicity | ekb.eg |

| 2-Methyl-2-butanol | HXO-RB44 (retinoblastoma) | Dose- and time-dependent inhibition | nih.gov |

| Amathaspiramide Alkaloids | Four human cancer cell lines | Moderate antiproliferative activity | nih.gov |

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The most potent eugenol β-amino alcohol derivatives were found to trigger apoptosis in cancer cells, an effect confirmed by the activation of several caspase isoforms, which are key proteases in the apoptotic pathway. nih.gov For example, in AGS cells, one derivative significantly increased the activation of caspases-3, -8, and -9. nih.gov Similarly, certain 4-thiazolidinone derivatives, another class of compounds containing a related structural motif, have been shown to induce apoptosis in a wide range of cancer cell lines. mdpi.com

In addition to apoptosis, these compounds can modulate the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. For example, some agents can induce cell cycle arrest in the G1 phase, which is accompanied by changes in the expression of regulatory proteins like p53 and p21. nih.govnih.gov Other compounds, such as certain combretastatin A-4 analogs, have been shown to cause cell cycle arrest at the G0/G1 phase. mdpi.com Another compound, 2-Methyl-2-butanol, induced G2/M phase arrest in retinoblastoma cells by increasing the expression of the cell cycle inhibitor p27 and decreasing the levels of cyclin B1. nih.gov

Modulation of Inflammatory Responses by Beta-Amino Alcohol Derivatives

Beyond their anticancer properties, beta-amino alcohol derivatives have been identified as potent modulators of inflammatory responses. Chronic inflammation is linked to numerous diseases, and the ability of these compounds to interfere with key inflammatory signaling pathways highlights their therapeutic potential.

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a pro-inflammatory signaling cascade. nih.gov Dysregulation of TLR4 signaling is implicated in severe inflammatory conditions like sepsis. nih.govnih.gov Researchers have identified beta-amino alcohol derivatives as inhibitors that disrupt the formation of the TLR4/MD-2 complex, which is essential for LPS recognition and subsequent signaling. nih.gov

These inhibitors have been shown to effectively suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor downstream of TLR4 that controls the expression of many pro-inflammatory genes. nih.gov The potency of these derivatives as TLR4 signaling inhibitors was demonstrated by their ability to reduce the LPS-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells. nih.gov

The activation of the TLR4-NF-κB pathway leads to the production and release of numerous pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov Beta-amino alcohol derivatives that inhibit TLR4 signaling have demonstrated the ability to suppress this inflammatory response in both macrophage cell lines and ex vivo human whole blood models. nih.gov

Studies with other natural product extracts containing compounds with similar functionalities have also shown significant inhibition of pro-inflammatory cytokine and mediator production. nih.govnih.govmdpi.com This suppression is often achieved by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent activation of inflammatory genes. nih.gov

Antimalarial Efficacy of Aminobutylamino-Containing Compounds

The amino alcohol moiety is a classic pharmacophore present in many potent antimalarial drugs, including quinine and mefloquine. nih.gov This has spurred the development of new synthetic derivatives, including those containing the aminobutylamino scaffold, to combat the growing threat of drug-resistant malaria. nih.govnih.gov

New 1-aryl-3-substituted propanol (B110389) derivatives have shown significant in vitro antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov One lead compound displayed an excellent reduction in parasitemia (98 ± 1%) in in vivo mouse models, achieving a complete cure with no signs of toxicity. nih.gov Aryl amino alcohol derivatives synthesized from natural products like eugenol have also demonstrated potent antimalarial activity, with some showing lower IC50 values than the standard drug chloroquine (B1663885). rasayanjournal.co.inresearchgate.net These compounds are thought to act by inhibiting heme polymerization in the parasite's digestive vacuole, a critical detoxification process for the parasite. rasayanjournal.co.inresearchgate.net The development of molecules like N-tert-butyl isoquine, a 4-aminoquinoline, further underscores the continued importance of this chemical class in the search for affordable and effective next-generation antimalarials. nih.gov

Table 2: Antimalarial Activity of Selected Amino Alcohol Derivatives

| Compound/Derivative Class | Plasmodium falciparum Strains | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-3-substituted propanols | D6 (sensitive), FCR-3 & C235 (resistant) | Significant in vitro activity; Compound 22 showed 98% parasitemia reduction in vivo. | nih.govnih.gov |

| Aryl amino alcohols from eugenol | Not specified | Lower IC50 values than chloroquine; inhibit heme polymerization. | rasayanjournal.co.inresearchgate.net |

| 1-Aryl-3-propanol compounds | 3D7 | Twelve compounds showed IC50 values lower than 1 μM. | rasayanjournal.co.in |

| N-tert-butyl isoquine (4-aminoquinoline) | Not specified | Excellent activity against P. falciparum in vitro and rodent malaria parasites in vivo. | nih.gov |

DNA Binding and Intercalation Studies of Aminoalcohol-Functionalized Molecules

The ability of small molecules to bind to DNA is a critical aspect of their potential therapeutic effects, particularly in oncology. Molecules functionalized with aminoalcohol side chains, which are structurally analogous to this compound, have been the subject of DNA binding and intercalation studies. A prominent class of such molecules are naphthalimide derivatives.

Research has shown that the nature of the side chain plays a crucial role in the DNA binding affinity of these compounds. For instance, studies on heterocyclic-fused naphthalimides with chiral amino side chains have revealed that the stereochemistry of the side chain significantly influences DNA binding. It has been observed that S-enantiomers generally exhibit stronger DNA binding activity compared to their R-enantiomer counterparts. This stereospecificity highlights the importance of the three-dimensional structure of the aminoalcohol moiety in its interaction with the DNA double helix.

Various biophysical techniques are employed to characterize these interactions. UV-Vis titration experiments are commonly used to determine the binding constants of these compounds with DNA. Viscosity measurements of DNA solutions in the presence of the compounds can provide insights into the mode of binding, with an increase in viscosity often suggesting an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. These studies collectively indicate that aminoalcohol-functionalized molecules can effectively interact with DNA, with the specific nature of the aminoalcohol side chain modulating the strength and mode of this interaction.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Aminobutylamino Ethanol Scaffolds

Optimization of Receptor Agonism/Antagonism through Structural Modifications

The principles of medicinal chemistry and structure-activity relationship (SAR) studies provide a framework for understanding how modifications to the 2-(4-aminobutylamino)ethanol scaffold could theoretically be optimized to modulate its activity as a receptor agonist or antagonist. While specific, comprehensive SAR studies on this exact scaffold are not extensively detailed in publicly available literature, general principles derived from related classes of compounds, such as other polyamines and ethanolamine-containing ligands, can be extrapolated to guide its molecular design.

The this compound structure possesses several key features that can be systematically modified: the ethanolamine (B43304) moiety, the n-butyl spacer, and the terminal primary and secondary amino groups. Each of these can be altered to influence the compound's pharmacodynamic and pharmacokinetic properties.

Role of the Ethanolamine Moiety: The ethanolamine group is a common pharmacophore in many biologically active compounds, particularly in ligands for adrenergic and histamine receptors. The hydroxyl group can participate in hydrogen bonding with receptor sites, which is often a critical interaction for binding and activation.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would reduce its hydrogen-bonding capability and increase lipophilicity. This could potentially switch an agonist to an antagonist by preventing the specific interactions required for receptor activation.

Chirality: The carbon bearing the hydroxyl group is a chiral center. The stereochemistry at this position can be crucial for receptor recognition and activity. It is common for one enantiomer to be significantly more potent than the other, or for the two enantiomers to have different pharmacological profiles (e.g., one being an agonist and the other an antagonist).

Influence of the Diamine Linker: The 1,4-diaminobutane (putrescine) portion of the molecule provides both a specific length and flexibility, as well as two nitrogen atoms capable of forming ionic bonds or hydrogen bonds.

Altering Chain Length: Modifying the length of the alkyl chain between the two nitrogen atoms can significantly impact receptor affinity and selectivity. A shorter or longer chain would alter the distance between the key binding groups, potentially favoring binding to different receptors or subtypes, or converting an agonist to an antagonist by failing to induce the correct conformational change in the receptor for activation.

Introduction of Rigidity: Incorporating cyclic structures (e.g., piperazine, piperidine) or double bonds within the linker can restrict the conformational freedom of the molecule. This can lead to higher receptor selectivity and potency if the rigid conformation matches the optimal binding pose.

Substitution on the Amino Groups: The primary and secondary amino groups are critical for the molecule's basicity and ability to form ionic interactions with acidic amino acid residues in the receptor binding pocket.

N-Alkylation/N-Arylation: Introducing alkyl or aryl substituents on either nitrogen atom can profoundly affect the compound's pharmacological profile.

Small alkyl groups (e.g., methyl, ethyl) on the terminal amine might enhance potency or selectivity.

Bulky substituents, such as phenyl or benzyl groups, can introduce additional van der Waals or pi-stacking interactions with the receptor, which can significantly increase affinity. Such bulky groups are often found in antagonists, as they may occupy space that prevents the receptor from adopting its active conformation.

Hypothetical SAR Data for this compound Analogs:

To illustrate these principles, the following hypothetical data table outlines potential outcomes of structural modifications. This data is not from a specific study on this compound but is based on established SAR principles for related ligands.

| Compound ID | Modification from this compound | Receptor Target | Activity Type | Hypothetical Kᵢ (nM) | Hypothetical EC₅₀/IC₅₀ (nM) |

| Parent | None | Receptor X | Agonist | 500 | 1500 |

| Mod-1 | N-Methyl on terminal amine | Receptor X | Agonist | 250 | 800 |

| Mod-2 | N-Benzyl on terminal amine | Receptor X | Antagonist | 50 | 150 (IC₅₀) |

| Mod-3 | Chain shortened to 2 carbons (ethylenediamine) | Receptor X | Weak Agonist | 2000 | 5000 |

| Mod-4 | Chain lengthened to 6 carbons (hexanediamine) | Receptor X | Antagonist | 150 | 400 (IC₅₀) |

| Mod-5 | O-Methyl ether of ethanolamine | Receptor X | Antagonist | 300 | 900 (IC₅₀) |

| Mod-6 | (R)-enantiomer | Receptor X | Agonist | 100 | 300 |

| Mod-7 | (S)-enantiomer | Receptor X | Weak Agonist | 1500 | 4500 |

This interactive table demonstrates how systematic chemical modifications could be used to probe the SAR of the this compound scaffold. For instance, the introduction of a bulky benzyl group (Mod-2) or alteration of the linker length (Mod-4) could shift the activity from agonism to antagonism. Similarly, stereochemistry (Mod-6 vs. Mod-7) could dramatically impact potency. These principles guide the rational design of new molecules with tailored pharmacological effects.

Mechanistic Studies of 2 4 Aminobutylamino Ethanol Analogs in Biological Systems

Molecular Targets and Binding Interactions of 2-(4-Aminobutylamino)ethanol Derivatives

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. Research has begun to elucidate these interactions, revealing a range of potential binding partners, from nucleic acids to complex protein assemblies.

Interaction with DNA and Nucleic Acids

While direct studies on the interaction of this compound analogs with DNA are limited, the structural motifs present in these molecules suggest a potential for such interactions. The presence of primary and secondary amine groups allows for protonation at physiological pH, leading to a cationic structure that could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Further research is required to fully characterize the binding affinity and mode of interaction, such as intercalation or groove binding, of these specific amino alcohol derivatives with nucleic acids.

Modulation of Protein-Protein Interactions (e.g., TLR4/MD-2 Complex)

A significant area of investigation for amino alcohol derivatives has been their ability to modulate protein-protein interactions, particularly within the innate immune system. Research has identified β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govfigshare.comnih.govacs.org TLR4, in complex with its co-receptor MD-2, is responsible for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiating a pro-inflammatory response. nih.gov

Derivatives of β-amino alcohol have been shown to disrupt the formation of the TLR4/MD-2 complex, thereby inhibiting the downstream signaling cascade. nih.gov This inhibitory activity is crucial in the context of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, where TLR4 activation plays a central role. nih.govnih.gov The potency of these compounds as TLR4 inhibitors has been evaluated by monitoring the reduction of LPS-induced nitric oxide (NO) production in macrophage cell lines. nih.gov

Table 1: Inhibitory Activity of β-Amino Alcohol Derivatives on TLR4 Signaling

| Compound | Structure | IC50 (µM) for NO Inhibition |

| 1a | Aryl rings unsubstituted | Ineffective |

| Lead Compounds | Variously substituted aryl rings | Micromolar potency |

This table is representative of findings that substitutions on the aryl rings of β-amino alcohol derivatives are crucial for their TLR4 inhibitory activity. nih.gov

Inhibition of Specific Enzyme Pathways

The potential for this compound analogs to act as enzyme inhibitors is an area of active investigation. The structural similarity of these compounds to endogenous molecules, such as polyamines and amino acids, suggests that they could compete for the active sites of various enzymes. While specific data on this compound derivatives is not yet prevalent, the broader class of N-substituted amino alcohols is being explored for its inhibitory effects on various enzymatic pathways. Further screening and mechanistic studies are needed to identify specific enzyme targets and to characterize the nature of inhibition (e.g., competitive, non-competitive) by these aminobutanol (B45853) derivatives.

Cellular Uptake and Subcellular Localization Studies of Aminoalcohol Conjugates

The efficacy of any therapeutic agent is dependent on its ability to reach its intracellular target. Therefore, understanding the mechanisms of cellular uptake and the subsequent subcellular localization of this compound conjugates is of paramount importance. While specific studies on conjugates of this compound are not extensively documented, general principles of cellular uptake for similar molecules can be considered. The physicochemical properties of the conjugates, such as size, charge, and lipophilicity, will likely play a significant role in their transport across the cell membrane. Potential mechanisms include passive diffusion, endocytosis, and transporter-mediated uptake. Future research employing fluorescently labeled analogs and advanced microscopy techniques will be crucial to visualize and quantify the cellular entry and to determine the specific organelles or compartments where these conjugates accumulate.

Signaling Pathway Perturbations Induced by this compound Analogues

The interaction of this compound analogues with their molecular targets can lead to significant perturbations in intracellular signaling pathways. A key pathway affected by β-amino alcohol derivatives is the TLR4-mediated signaling cascade. nih.gov Upon binding of LPS, TLR4 dimerization triggers a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-κB (NF-κB). nih.gov

By inhibiting the TLR4/MD-2 complex, β-amino alcohol derivatives effectively suppress the activation of NF-κB. nih.gov This has been demonstrated in studies showing reduced nuclear translocation of NF-κB in cells treated with these compounds. nih.gov The inhibition of the NF-κB pathway is a critical anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govbiorxiv.org

Furthermore, the mitogen-activated protein kinase (MAPK) pathway is another potential target for modulation by these compounds, given its role in inflammatory signaling downstream of TLR4. nih.gov However, direct evidence linking this compound analogs to MAPK pathway modulation is still emerging.

Functional Consequences of Molecular Interactions on Cellular Processes

The molecular interactions and signaling pathway perturbations induced by this compound analogues translate into tangible effects on cellular processes. The most prominent functional consequence of the TLR4 inhibition by β-amino alcohol derivatives is the suppression of the inflammatory response. nih.govnih.gov

Specifically, the inhibition of the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov This has been observed in in vitro studies using macrophage cell lines and in ex vivo whole blood models. nih.gov By dampening the inflammatory cascade, these compounds have the potential to mitigate the pathological effects of excessive inflammation seen in conditions like sepsis. nih.gov The suppression of nitric oxide (NO) production, a key inflammatory mediator, is another important functional outcome of TLR4 inhibition by these derivatives. nih.gov

Table 2: Functional Effects of TLR4 Inhibition by β-Amino Alcohol Derivatives

| Cellular Process | Effect of β-Amino Alcohol Derivatives |

| Inflammatory Cytokine Production (TNF-α, IL-6) | Decreased |

| Nitric Oxide (NO) Synthesis | Decreased |

| NF-κB Activation | Inhibited |

Exploration of Therapeutic and Industrial Applications of 2 4 Aminobutylamino Ethanol Derived Compounds

Utility as Pharmaceutical Intermediates and Building Blocks

The molecular architecture of 2-(4-Aminobutylamino)ethanol makes it a valuable intermediate in organic synthesis. The presence of three distinct reactive sites—the primary amine, the secondary amine, and the terminal hydroxyl group—allows for selective chemical modifications. This enables the construction of more complex molecules and diverse chemical libraries. Compounds with similar diamine or amino alcohol structures are recognized as important intermediates in the pharmaceutical industry. For instance, related butanediamine derivatives are utilized as pharmaceutical intermediates for the synthesis of various active compounds.

The primary and secondary amine groups can undergo reactions such as acylation, alkylation, and arylation to form amides or more substituted amines. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde, providing another route for molecular elaboration. This multifunctionality allows this compound to serve as a scaffold, upon which different pharmacophores can be appended to target a variety of biological pathways. Its potential as a building block is evident in the synthesis of complex heterocyclic systems and as a linker to connect different molecular fragments in the design of hybrid drugs.

Role in the Development of Novel Therapeutic Agents

The amino alcohol moiety is a privileged structural motif found in numerous biologically active compounds. Derivatives built upon the this compound scaffold have been explored for a range of therapeutic applications, leveraging the unique chemical properties of the amino and hydroxyl groups to interact with biological targets.

The β-amino alcohol framework is a key feature in several compounds investigated for anticancer activity. Research has demonstrated that derivatives of this structural class can induce apoptosis and exhibit selective cytotoxicity against various cancer cell lines.

Studies on eugenol-based β-amino alcohol derivatives have shown that these compounds can trigger apoptosis in human gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549) cell lines. mdpi.com Similarly, novel β-amino alcohols synthesized from tryptophan have exhibited potent cytotoxic activity against five different human cancer cell lines. researchgate.net Another area of research involves metal complexes of amino alcohols, which have been studied for their anticancer properties and low toxicity. nih.gov For example, certain β-amino alcohol complexes have shown significant activity against human colon adenocarcinoma (HT29) and lung (A549) cancer cells. researchgate.net Furthermore, quinoxaline (B1680401) derivatives synthesized from amino alcohols like ethanolamine (B43304) have been shown to reduce cell viability and induce apoptosis in HT-29 colon cancer cells. nih.gov A structurally related fatty acid amide, N-(2-Hydroxyethyl)hexadecanamide (PEA), has been found to induce apoptosis in breast cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. ijpsdronline.com These findings underscore the potential of using this compound as a scaffold to design new anticancer agents.

Table 1: Anticancer Activity of Selected Amino Alcohol Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Eugenol (B1671780) β-Amino Alcohols | AGS (gastric), A549 (lung) | Triggered apoptosis mdpi.com |

| Quinoxaline-Amino Alcohols | Ht-29 (colon) | Reduced cell viability, induced apoptosis nih.gov |

| Tryptophan-derived β-Amino Alcohols | Various human cancer cells | Potent cytotoxic activity researchgate.net |

| N-(2-Hydroxyethyl)hexadecanamide | MDA-MB-231, MCF-7 (breast) | Inhibited proliferation, induced apoptosis ijpsdronline.com |

| β-Amino Alcohol Complexes | HT29 (colon), A549 (lung) | Significant cytotoxic activity researchgate.net |

The arylamino alcohol structure is a classic pharmacophore for antimalarial drugs, present in highly effective treatments such as quinine, mefloquine, and lumefantrine. nih.govmdpi.com The key structural requirements for antiplasmodial activity include an aromatic group and an amino alcohol portion, which are believed to interfere with heme polymerization in the parasite's food vacuole. mdpi.commdpi.com The structure of this compound provides the core amino alcohol moiety necessary for this activity.

Extensive research into synthetic 1-aryl-3-substituted propanol (B110389) derivatives has led to the identification of compounds with significant in vitro activity against both drug-sensitive (D6, 3D7) and multidrug-resistant (FCR-3, C235, W2) strains of Plasmodium falciparum. nih.govnih.gov One notable compound, referred to as compound 22 in a study, demonstrated an excellent parasitemia reduction of 98% in an in vivo mouse model and resulted in a complete cure with no signs of toxicity. nih.gov Similarly, aryl amino alcohol derivatives synthesized from eugenol have shown lower IC50 values than the standard drug chloroquine (B1663885), indicating strong potential. mdpi.comnih.gov

Table 2: Antimalarial Activity of Selected Arylamino Alcohol Derivatives

| Compound Class | P. falciparum Strain(s) | IC50 / Activity |

|---|---|---|

| 1-Aryl-3-substituted propanols | D6 (sensitive) | ≤ 0.19 µM nih.gov |

| 1-Aryl-3-substituted propanols | FCR-3, C235 (resistant) | ≤ 0.40 µM, ≤ 0.28 µM nih.gov |

| Eugenol-derived aryl amino alcohols | Chloroquine-resistant | Lower IC50 than chloroquine mdpi.comnih.gov |

| Hydroxyethylpiperazine derivatives | W2 (resistant) | Moderate activity nih.gov |

Chronic inflammation is a key factor in numerous diseases, and targeting inflammatory pathways is a major goal of drug discovery. Derivatives of β-amino alcohols have emerged as promising candidates for anti-inflammatory agents. nih.gov A key target is the Toll-like Receptor 4 (TLR4), whose signaling pathway is directly implicated in severe sepsis and other inflammatory conditions.

Research has identified β-amino alcohol derivatives that act as inhibitors of the TLR4 signaling pathway. nih.gov These compounds function by disrupting the formation of the TLR4/MD-2 complex, which in turn suppresses the downstream inflammatory cascade. nih.gov Their efficacy has been demonstrated by the reduction of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines. Additionally, related compounds like N-(2-hydroxyethyl) palmitamide have shown anti-inflammatory properties in various experimental models. This line of research suggests that modifying the this compound structure could yield potent and specific modulators of TLR4-mediated inflammation.

Table 3: Anti-inflammatory Activity of β-Amino Alcohol Derivatives

| Compound Class | Target / Model | Observed Effect |

|---|---|---|

| β-Amino Alcohol Derivatives | Toll-like Receptor 4 (TLR4) | Inhibition of TLR4 signaling nih.gov |

| β-Amino Alcohol Derivatives | LPS-induced RAW 264.7 Macrophages | Reduction of nitric oxide (NO) production |

| N-(2-hydroxyethyl) palmitamide | Various in vivo models | Anti-inflammatory and analgesic effects |

The versatility of the amino alcohol scaffold extends to other therapeutic areas, including the development of antimicrobial and antiviral agents. The increasing prevalence of drug-resistant pathogens necessitates the exploration of new chemical entities.

Derivatives of amino alcohols have shown potential as antimicrobial agents. Studies have demonstrated that N-{2-(4-Chlorophenyl) Acetyl} amino alcohols possess moderate activity against bacterial strains such as K. aerogenes, E. coli, and S. aureus, as well as fungal species like A. flavus and C. albicans. researchgate.net Some research suggests that these derivatives may be more effective as antifungal agents than antibacterial agents. Furthermore, certain quinoxaline and benzo[b]phenoxazine derivatives of N-substituted-β-amino acids exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

In the realm of virology, while direct studies on this compound derivatives are limited, the broader class of nitrogen-containing heterocyclic compounds and amino-functionalized molecules are actively investigated. For example, various natural and synthetic products are being explored for activity against viruses such as influenza, herpes simplex virus (HSV), and SARS-CoV-2. The development of novel uracil (B121893) derivatives and other nucleoside analogues highlights the ongoing search for effective antiviral therapies where amino-functionalized linkers and scaffolds could play a role. mdpi.com

Applications in Advanced Materials Science

Beyond pharmacology, the distinct functional groups of this compound make it a highly useful monomer for the synthesis of advanced polymers. Its ability to act as both a diamine and an alcohol allows for the creation of polymers with mixed linkages, such as poly(ester amides) and polyurethanes, which can have tunable properties for specialized applications.

In the field of biomaterials, amino alcohol-based degradable elastomers have been developed for use in implantable medical devices and as scaffolds for soft-tissue engineering. The incorporation of amine groups into a polymer backbone, as would be achieved using this compound, allows for the formation of both ester and amide bonds. This dual-linkage system can be used to control the polymer's physical properties, mechanical strength, and biodegradation rate. Furthermore, the amine groups provide sites for further chemical modification, such as attaching bioactive molecules to the polymer surface.

A class of polymers known as poly(beta-amino alcohols) (PBAAs) has been prepared for various biomedical uses, including as coatings for medical devices, non-biofouling agents, and for cellular encapsulation. These materials can be designed to elicit specific biological responses; for instance, certain PBAA coatings have been shown to reduce the recruitment of inflammatory cells and decrease fibrosis after implantation. The use of N-(2-hydroxyethyl) moieties is also established in the synthesis of novel polyurethanes, where they act as diols that react with diisocyanates to form the characteristic urethane (B1682113) linkage. The structure of this compound, with its combination of amine and hydroxyl functionalities, is well-suited for creating such advanced, functional polymers.

As Monomers for Polymer Synthesis

The presence of reactive amine and hydroxyl groups allows this compound to act as a versatile monomer in the synthesis of a variety of polymers, such as polyamides and polyurethanes. These polymers can be designed to have specific characteristics, like biodegradability or antimicrobial properties, by carefully selecting the co-monomers and polymerization conditions.

For instance, diamines are crucial monomers for the production of polyamides, which have a significant global production. The synthesis of functional poly(amino ester sulfide)s has been achieved through a one-pot combination of thiolactone aminolysis and consequent thiol-(meth)acrylate addition. nih.gov This method allows for the creation of a library of degradable polymers with varying amine content. nih.gov The reactivity of the primary and secondary amines, along with the hydroxyl group, allows for the formation of amide and urethane linkages, respectively. This can lead to the creation of complex polymer architectures, including branched and cross-linked structures. For example, N-substituted polyamide copolymers have been synthesized, and their thermal and material properties have been studied. nih.gov

The development of novel monomers is a key area of research for creating polymers with enhanced functionalities. For example, new monomers have been developed for the synthesis of intrinsic antimicrobial polymers. nih.govresearchgate.net These polymers have the antimicrobial moiety permanently attached to the polymer backbone, which is particularly important in applications where leaching of biocidal compounds is undesirable, such as in medical devices and food packaging. nih.gov

Table 1: Examples of Polymer Systems Utilizing Amine and Hydroxyl Functionalities

| Polymer Type | Monomer Functional Groups | Key Properties & Applications |

| Polyamides | Diamines, Dicarboxylic Acids | High strength, temperature resistance; used in automotive and textile industries. |

| Poly(amino ester sulfide)s | Amines, Thiols, Esters | Degradable, suitable for gene delivery applications. nih.gov |

| Intrinsic Antimicrobial Polymers | Secondary Amines | Biocidal action without release of active molecules, for hygiene applications. nih.gov |

| N-substituted Polyamides | Modified Amine Groups | Tunable thermal and material properties. nih.gov |

Functionalization of Nanomaterials (e.g., Graphene Nanoplatelets)

The surface modification of nanomaterials is crucial for improving their dispersion in polymer matrices and for tailoring their interfacial properties. This compound and similar amino alcohols can be used to functionalize nanomaterials like graphene nanoplatelets (GNPs). mdpi.comresearchgate.net This functionalization can be achieved through covalent or non-covalent interactions. mdpi.com

Covalent functionalization provides a stable connection between the functional group and the nanomaterial. mdpi.com The amine groups of this compound can react with functional groups present on the surface of GNPs, such as carboxylic acid groups, to form amide linkages. This process not only improves the compatibility of the GNPs with a polymer matrix but can also introduce new functionalities to the resulting nanocomposite. For example, the functionalization of GNPs with amine-terminated poly(butadiene-co-acrylonitrile) has been shown to enhance the mechanical and thermal properties of epoxy composites. researchgate.net

The primary and secondary amine groups, along with the hydroxyl group, offer multiple points of attachment and can influence the surface chemistry of the nanomaterial. This can lead to improved interfacial adhesion between the nanofiller and the polymer matrix, resulting in enhanced mechanical properties such as flexural modulus and fracture toughness. researchgate.net

Table 2: Effects of Graphene Nanoplatelet Functionalization on Epoxy Composite Properties

| Property | Neat Epoxy | 5.0 wt% Pristine GNP | 5.0 wt% ATBN-GnP |

| Flexural Modulus Increase | - | 18.1% | 22.1% |

| Fracture Toughness Increase | - | 76.2% | 92.8% |

| Thermal Conductivity Increase | - | Not specified | 133.6% |

| Data sourced from a study on ATBN-functionalized GnPs. researchgate.net |

Use in Chemical Research and Biotechnology

The versatile chemical nature of this compound makes it a useful tool in both fundamental chemical research and applied biotechnology.

Reagents in Organic Synthesis

In organic synthesis, molecules with multiple nucleophilic centers like this compound are valuable starting materials or intermediates. The primary amine, secondary amine, and hydroxyl group can exhibit different reactivities, allowing for selective chemical transformations. For example, N-alkylation of ethanolamine derivatives is a common reaction, though controlling the degree of alkylation to achieve mono-alkylation can be challenging. chemrxiv.org

The presence of both amine and alcohol functionalities allows for the synthesis of various heterocyclic compounds and other complex molecules. These derivatives are of interest in medicinal chemistry due to their potential biological activities. For instance, amino thiazole (B1198619) derivatives have shown a wide range of therapeutic applications. nih.gov The differential reactivity of the functional groups can be exploited to build molecular complexity in a controlled manner.

Components in Biochemical and Biotechnological Processes (e.g., Ion Exchange Chromatography Resins)

In the field of biotechnology, this compound derivatives can be used in the preparation of materials for separation and purification processes. A key application is in the synthesis of ion exchange chromatography resins. cytivalifesciences.com The amine groups can be protonated to carry a positive charge, making them suitable for use as anion exchangers. cytivalifesciences.com

These resins are used to separate biomolecules such as proteins, peptides, and nucleic acids based on their charge. cytivalifesciences.com The ligand, which contains the ion exchange group, is covalently attached to a solid support matrix. The amine functionalities of a molecule like this compound can be incorporated into these ligands. By controlling the pH, the charge of the resin can be modulated, allowing for the selective binding and elution of target molecules.

Furthermore, the hydroxyl group can be used as a point of attachment to the chromatography matrix. The presence of both primary and secondary amines could also allow for the creation of mixed-mode chromatography resins, which separate molecules based on a combination of ionic and hydrophobic interactions. google.com

Outlook for Future Research and Development of this compound and its Functional Derivatives

The future for this compound and its derivatives appears promising, with potential for significant contributions to materials science, medicine, and biotechnology. The inherent functionality of this compound provides a platform for the development of novel materials and processes.

Future research is likely to focus on several key areas:

Advanced Polymer Architectures: There is potential for creating highly branched or hyperbranched polymers using this compound as a multifunctional monomer. tsijournals.com These structures could lead to materials with unique rheological and mechanical properties, suitable for applications in coatings, adhesives, and drug delivery systems.

Smart Materials: The amine and hydroxyl groups can participate in dynamic covalent chemistry or form hydrogen bonds, which could be exploited to create self-healing polymers or stimuli-responsive materials. These materials could find applications in sensors, actuators, and controlled-release systems.

Bio-based Polymers: As the demand for sustainable materials grows, there is an opportunity to use this compound, potentially derived from renewable resources, to create bio-based polyamides and polyurethanes. acs.orgmdpi.com

Enhanced Nanocomposites: Further exploration into the functionalization of a wider range of nanomaterials (e.g., carbon nanotubes, nanoclays, quantum dots) with this compound and its derivatives could lead to nanocomposites with superior multifunctional properties for applications in aerospace, electronics, and energy storage. wiley-vch.deresearchgate.netnih.gov

Biomedical Applications: The biocompatibility of polymers derived from this compound could be investigated for use in tissue engineering scaffolds, biodegradable implants, and as carriers for gene therapy. nih.gov The amine groups can be utilized for their ability to complex with nucleic acids.

Specialized Separation Media: The development of novel ion-exchange and affinity chromatography resins with ligands derived from this compound could lead to more efficient and selective purification processes for high-value biopharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.